1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI)
Description
1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) is a benzimidazole derivative characterized by an acetonitrile group at the 2-position of the benzimidazole core and a 1-hydroxyethylidene substituent at the alpha position. This compound belongs to a class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFQHSARXPZMF-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The most widely reported approach involves the fusion of o-phenylenediamine with cyanoacetate esters under high-temperature conditions (180–200°C). This one-pot cyclocondensation eliminates water and ethanol, yielding 1H-benzimidazole-2-acetonitrile (Scheme 1). For example, Katsuyama and Kubo demonstrated that reacting 3,4-diaminobenzoic acid with ethyl cyanoacetate produces 5-hydroxymethyl-1H-benzimidazole-2-acetonitrile in 68% yield. Key advantages include operational simplicity and scalability, though regioselectivity challenges may arise with substituted o-phenylenediamines.
Ring Transformation of Benzodiazepine-3-carbonitrile
An alternative route employs benzodiazepine-3-carbonitrile as a precursor. Under basic conditions (e.g., KOH/EtOH), ring contraction via nucleophilic attack at the C-4 position generates the benzimidazole core. While less common due to precursor availability, this method offers superior control over substituent placement in polycyclic systems.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzimidazole ring allows for various substitution reactions, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized benzimidazole compounds .
Scientific Research Applications
2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
1H-Benzimidazole-2-acetonitrile,alpha-(hydroxyimino)-6-methyl-(9CI) (CAS: 321725-72-8) Substituents: A hydroxyimino group at the alpha position and a methyl group at the 6-position of the benzimidazole ring .
1H-Benzimidazole-2-acetonitrile,alpha-methylene-(9CI) (CAS: 80144-14-5)
1H-Benzimidazole-2-propanenitrile,1-methyl-(9CI) (CAS: 64266-26-8)
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) | C₁₁H₁₀N₄O | 214.23 | Acetonitrile, 1-hydroxyethylidene |
| 1H-Benzimidazole-2-acetonitrile,alpha-(hydroxyimino)-6-methyl-(9CI) | C₁₀H₈N₄O | 200.19 | Acetonitrile, hydroxyimino, 6-methyl |
| 1H-Benzimidazole-2-acetonitrile,alpha-methylene-(9CI) | C₁₀H₇N₃ | 169.18 | Acetonitrile, methylene |
| 1H-Benzimidazole-2-propanenitrile,1-methyl-(9CI) | C₁₁H₁₁N₃ | 185.22 | Propanenitrile, N-methyl |
Physicochemical Properties
- Polarity and Solubility: The hydroxyethylidene group in the target compound enhances polarity compared to non-hydroxylated analogues like the methylene derivative (CAS: 80144-14-5), likely improving aqueous solubility .
- Thermal Stability : Benzimidazole derivatives with electron-withdrawing groups (e.g., acetonitrile) exhibit higher thermal stability. For example, 1H-Benzimidazole,2-(1-chloroethyl)-4-methyl-(9CI) (CAS: 80567-70-0) has a predicted boiling point of 370.8°C, suggesting similar stability for the target compound .
Biological Activity
1H-Benzimidazole-2-acetonitrile, alpha-(1-hydroxyethylidene)-(9CI) is an intriguing compound due to its potential biological activities. This article compiles various research findings, synthesis methods, and biological evaluations related to this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, which is known for a wide range of biological activities. The molecular formula is with a molecular weight of approximately 245.28 g/mol. Its structure features a benzimidazole ring fused with an acetonitrile group, which contributes to its biological activity.
Synthesis
The synthesis of 1H-benzimidazole-2-acetonitrile derivatives often involves reactions with various substituents to enhance their activity. For example, the reaction of benzimidazole derivatives with aldehydes in the presence of sodium hydroxide leads to the formation of substituted compounds that exhibit improved biological properties .
Antiviral Activity
Recent studies have shown that certain benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds derived from benzimidazole have been evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). In one study, synthesized compounds demonstrated effective inhibition at concentrations as low as 10 µM . This suggests that 1H-benzimidazole-2-acetonitrile derivatives could be promising candidates for developing new antiviral agents.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been investigated. A series of substituted benzimidazoles were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Some derivatives displayed notable antibacterial activity, indicating that modifications in the structure can lead to enhanced efficacy against pathogenic bacteria .
Acetylcholinesterase Inhibition
Another significant area of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from benzimidazole have been shown to inhibit these enzymes effectively, which is particularly relevant for treating Alzheimer's disease. In vitro studies using Ellman's method revealed that several derivatives exhibited potent AChE inhibition, with some compounds showing selectivity towards AChE over BuChE .
Study on Hepatitis B Virus (HBV)
In a notable study, a derivative of 1H-benzimidazole-2-acetonitrile was tested for its ability to inhibit HBV replication in vitro. The compound demonstrated an impressive 86% inhibition rate at a concentration of 10 µM in a model using HepG2 cells transfected with NTCP gene . This highlights the potential of this compound as a therapeutic agent against viral infections.
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms between benzimidazole derivatives and their biological targets. These studies suggest that specific structural features allow these compounds to fit effectively into enzyme active sites, enhancing their inhibitory effects on target enzymes like AChE and viral proteins .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 1H-Benzimidazole-2-acetonitrile, alpha-(1-hydroxyethylidene)-(9CI)?
The compound is typically synthesized via condensation reactions. A general approach involves reacting o-phenylenediamine derivatives with nitrile-containing aldehydes or ketones under acidic conditions. For example, the use of formic acid as a catalyst facilitates cyclization and dehydration, forming the benzimidazole core . Key reagents include:
- o-Phenylenediamine derivatives (to form the benzimidazole backbone).
- α-Cyanoketones or aldehydes (to introduce the acetonitrile and hydroxyethylidene groups).
- Solvents like ethanol or DMF under reflux (60–100°C for 12–24 hours).
Methodological Tip : Characterization via NMR (¹H/¹³C), mass spectrometry (HRMS), and X-ray crystallography is critical to confirm structural integrity .
Q. How can researchers characterize the electronic properties of this compound for reactivity studies?
Density Functional Theory (DFT) calculations can predict electron distribution, while experimental techniques like UV-Vis spectroscopy and cyclic voltammetry provide insights into HOMO-LUMO gaps and redox behavior. For instance:
- UV-Vis : Measure absorption maxima to identify π→π* transitions in the benzimidazole ring.
- Cyclic Voltammetry : Determine oxidation/reduction potentials to assess stability under electrochemical conditions.
Refer to PubChem data for analogous benzimidazoles to validate computational models .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
Contradictions in biological studies (e.g., antimicrobial efficacy) often arise from variations in:
- Test concentrations (e.g., µM vs. mM ranges).
- Assay conditions (e.g., pH, temperature, or microbial strains).
- Sample purity (impurities may interfere with activity).
Q. Methodological Approach :
- Perform dose-response curves across multiple cell lines or microbial strains.
- Validate purity via HPLC (>95%) and control for solvent effects (e.g., DMSO cytotoxicity).
- Use meta-analysis to compare results across studies .
Q. What strategies optimize reaction conditions for improved yield and scalability?
Key variables include:
- Catalysts : Transition metals (e.g., CuI) or organocatalysts to accelerate cyclization.
- Solvent Systems : Switch from ethanol to ionic liquids for higher thermal stability.
- Process Engineering : Use continuous flow reactors (as in industrial benzimidazole synthesis) to enhance mixing and reduce side reactions .
Q. Example Optimization Table :
| Variable | Baseline (Batch) | Optimized (Flow) |
|---|---|---|
| Temperature | 80°C | 100°C |
| Reaction Time | 24 h | 2 h |
| Yield | 45% | 78% |
| Purity (HPLC) | 90% | 98% |
Q. How does the hydroxyethylidene group influence the compound’s chemical reactivity?
The α-hydroxyethylidene moiety introduces steric hindrance and hydrogen-bonding capacity, which can:
- Modulate Nucleophilicity : Reduce reactivity at the nitrile group in SN2 reactions.
- Enhance Stability : Form intramolecular H-bonds with the benzimidazole nitrogen, as shown in crystallographic studies of similar derivatives .
- Facilitate Chelation : Act as a ligand in metal complexes (e.g., with Cu²⁺ or Fe³⁺), relevant for catalytic applications .
Q. What advanced techniques validate the compound’s mechanism of action in medicinal chemistry studies?
- Molecular Docking : Simulate binding affinity with target proteins (e.g., kinases or viral proteases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- CRISPR-Cas9 Knockout Models : Confirm target specificity in cellular assays .
Q. How can researchers address solubility challenges in in vitro assays?
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain bioactivity.
- Nanoparticle Encapsulation : Employ liposomes or PLGA nanoparticles for sustained release.
- Derivatization : Introduce sulfonate or PEG groups to enhance hydrophilicity .
Data Contradiction Analysis
Q. Why do spectral data (NMR/IR) vary between synthetic batches?
- Tautomerism : The hydroxyethylidene group may exist in keto-enol equilibrium, altering peak positions.
- Crystallinity : Amorphous vs. crystalline forms affect IR band intensities.
- Solution pH : Protonation of the benzimidazole nitrogen shifts ¹H NMR signals.
Q. Resolution :
- Record spectra in multiple solvents (CDCl₃ vs. DMSO-d₆).
- Perform variable-temperature NMR to detect tautomeric shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
